molecular formula C11H16ClNO2 B8179150 2-(Oxan-4-yloxy)aniline;hydrochloride

2-(Oxan-4-yloxy)aniline;hydrochloride

Cat. No.: B8179150
M. Wt: 229.70 g/mol
InChI Key: KYZGGYINRHJYPR-UHFFFAOYSA-N
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Description

Chemical Name: 4-[(Oxolan-2-yl)methoxy]aniline hydrochloride CAS No.: 1172071-34-9 Molecular Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 229.70 g/mol Structural Features: The compound consists of an aniline moiety substituted with a tetrahydrofuran (oxolane) ring via an ether linkage. The hydrochloride salt enhances stability and solubility in polar solvents. Applications are hypothesized in pharmaceuticals (e.g., as a building block for kinase inhibitors) or materials science (e.g., polymer precursors) due to its aromatic amine functionality .

Properties

IUPAC Name

2-(oxan-4-yloxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9H,5-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGGYINRHJYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yloxy)aniline;hydrochloride typically involves the reaction of oxane derivatives with aniline under controlled conditions. One common method includes the use of oxane-4-ol and aniline in the presence of a suitable catalyst to facilitate the formation of the oxane-aniline bond. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(Oxan-4-yloxy)aniline;hydrochloride may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted aniline derivatives.

Scientific Research Applications

2-(Oxan-4-yloxy)aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Oxan-4-yloxy)aniline;hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxane ring and aniline moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points

3-[(Phenylsulfonyl)methyl]aniline hydrochloride (91% yield): Synthesized via 24-hour reflux in ethanol/HCl, indicating robust stability under harsh conditions . 2-Chloro-4-fluoroaniline hydrochloride (38.5% yield): Lower yield attributed to competing side reactions with thionyl chloride .

Substituent Effects: Electron-Withdrawing Groups (EWG): Sulfonyl () and halogen () groups decrease amine basicity, stabilizing the hydrochloride salt. Steric and H-Bonding Effects: The oxolane group in the target compound provides steric hindrance and ether oxygen for H-bonding, distinguishing it from simpler analogues like aniline hydrochloride .

2-(2-Imidazolyl)aniline hydrochloride: Safety data emphasize handling precautions (e.g., avoid inhalation), though specific toxicity data are absent . Target Compound: No direct toxicity data, but structural similarity to aniline hydrochloride warrants caution in handling.

Applications :

  • Pharmaceuticals : Halogenated derivatives () are common in drug discovery (e.g., kinase inhibitors).
  • Materials Science : Aniline hydrochlorides (e.g., polyaniline emeraldine salt) are used in conductive polymers .

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